BE“GHE Foundational & Exploratory

Check Availability & Pricing

PSB-1491: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSB-1491

cat. No.: B12365221

An In-depth Technical Guide on the Core Chemical
Structure and Properties of PSB-1491 for
Researchers, Scientists, and Drug Development
Professionals

PSB-1491 is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an
enzyme of significant interest in the field of neuropharmacology. This guide provides a
comprehensive overview of its chemical structure, properties, and the experimental protocols
relevant to its study.

Chemical Structure and Properties

PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide,
is a small molecule belonging to the indazole class of compounds.[1] Its chemical structure is
characterized by a central indazole core, substituted with a methyl group, and a carboxamide
linker attached to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of PSB-1491
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Property Value Reference
N-(3,4-Dichlorophenyl)-1-
IUPAC Name methyl-1H-indazole-5- [1]
carboxamide
Synonyms PSB 1491, PSB1491 [1]
CAS Number 1619884-67-1 [1]
Molecular Formula C15H11CI2N30O [1]
Molecular Weight 320.17 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO and EtOH
Short term (days to weeks) at
0 - 4 °C; Long term (months to
Storage ]
years) at -20 °C. Store in a dry
and dark place.
O=C(C1=CC2=C(N(C)N=C2)C
SMILES
=C1)NC3=CC=C(ClC(Cl)=C3
Table 2: Pharmacological Properties of PSB-1491
Parameter Value Species Reference
Monoamine Oxidase
Target Human
B (MAO-B)
IC50 0.386 nM Human
o >25,000-fold vs.
Selectivity Human
MAO-A
] ] Competitive and
Mechanism of Action
Reversible Inhibitor
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Mechanism of Action and Signaling Pathway

PSB-1491 exerts its pharmacological effects through the selective, competitive, and reversible
inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of
monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, PSB-1491
prevents the breakdown of dopamine in the brain, leading to an increase in its synaptic
availability. This enhancement of dopaminergic neurotransmission is the primary mechanism
underlying its potential therapeutic effects in neurodegenerative disorders such as Parkinson's
disease.

Dopamine

Pres; naptiv Neuron

D >
opame Metabolized by
PSB-1491 Inhibits

Synaptic Cleft

Postsynaptic Neuron

Dopamine Activates Postsynaptic
Receptor, Signaling

Packages into Releases Binds to

Synaptic
Vesicle
Produces |
nactive
MAO-B "
> Metabolites

Click to download full resolution via product page

Caption: Mechanism of action of PSB-1491.

Experimental Protocols
Synthesis of N-(3,4-Dichlorophenyl)-1-methyl-1H-
indazole-5-carboxamide (PSB-1491)

The synthesis of PSB-1491 can be achieved through a multi-step process adapted from
established methods for analogous indazole derivatives. A generalized workflow is presented
below.
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Caption: Synthetic workflow for PSB-1491.
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A detailed, step-by-step protocol for each stage is provided below, adapted from procedures for
similar compounds.

Step 1: N-Acetylation of 2,3-Dichloroaniline

Dissolve 2,3-dichloroaniline and potassium acetate in chloroform.

Cool the mixture to O °C in an ice bath.

Slowly add acetic anhydride dropwise to the stirred mixture.

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

Upon completion, perform an aqueous work-up and extract the product, N-(2,3-
dichlorophenyl)acetamide.

Step 2: Diazotization and Intramolecular Cyclization

Dissolve N-(2,3-dichlorophenyl)acetamide in a suitable solvent such as tetrahydrofuran
(THF).

Cool the solution and add a diazotizing agent, such as isopentyl nitrite.

Allow the reaction to proceed, leading to the formation of 1-Acetyl-3,4-dichloro-1H-indazole.

Isolate the product through appropriate work-up and purification techniques.
Step 3: Deacetylation

o Treat the 1-Acetyl-3,4-dichloro-1H-indazole with a base, such as lithium hydroxide, in a
suitable solvent system.

e Monitor the reaction by TLC until the starting material is consumed.

» Neutralize the reaction mixture and extract the deacetylated product, 3,4-dichloro-1H-
indazole.

Step 4: Amide Coupling
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o Activate the carboxylic acid of 1-methyl-1H-indazole-5-carboxylic acid using a suitable
coupling agent (e.g., HATU, HOBL).

e Add the 3,4-dichloro-1H-indazole and a non-nucleophilic base (e.g., DIPEA) to the reaction
mixture.

 Stir the reaction at room temperature until completion.

Purify the final product, PSB-1491, using column chromatography or recrystallization.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition
Assay

This protocol describes a common method for determining the inhibitory activity of compounds
against MAO-B.
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Prepare Reagents:
- PSB-1491 dilutions
- MAO-B enzyme
- Substrate solution (with probe & HRP)

;

(Add PSB-1491/Control to)
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'
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'
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Calculate % inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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